molecular formula C10H16ClN B1425455 (S)-2-Methyl-1-phenylpropan-1-amine hydrochloride CAS No. 68906-27-4

(S)-2-Methyl-1-phenylpropan-1-amine hydrochloride

Cat. No.: B1425455
CAS No.: 68906-27-4
M. Wt: 185.69 g/mol
InChI Key: LZDSYIZUCSUNKJ-PPHPATTJSA-N
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Description

(S)-2-Methyl-1-phenylpropan-1-amine hydrochloride is a chiral amine compound with significant applications in various fields, including pharmaceuticals and organic synthesis. This compound is known for its stimulant properties and is structurally related to amphetamines, which are widely studied for their effects on the central nervous system.

Scientific Research Applications

(S)-2-Methyl-1-phenylpropan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its effects on neurotransmitter release and uptake in neuronal cells.

    Medicine: Investigated for its potential use in treating attention deficit hyperactivity disorder (ADHD) and narcolepsy due to its stimulant properties.

    Industry: Employed in the synthesis of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Methyl-1-phenylpropan-1-amine hydrochloride typically involves the reduction of the corresponding ketone, (S)-2-Methyl-1-phenylpropan-1-one, using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction is carried out in an anhydrous solvent like diethyl ether or tetrahydrofuran (THF) under controlled temperature conditions to ensure the selective reduction of the ketone to the amine.

Industrial Production Methods

On an industrial scale, the production of this compound may involve catalytic hydrogenation of the ketone using a palladium or platinum catalyst. This method is preferred due to its efficiency and scalability. The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Methyl-1-phenylpropan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine can be oxidized to the corresponding imine or nitrile using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to the corresponding alkane using strong reducing agents.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives such as amides or carbamates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Acyl chlorides or isocyanates in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alkanes.

    Substitution: Formation of amides or carbamates.

Mechanism of Action

The mechanism of action of (S)-2-Methyl-1-phenylpropan-1-amine hydrochloride involves its interaction with monoamine transporters in the brain. It acts as a substrate for the dopamine, norepinephrine, and serotonin transporters, leading to increased release and decreased reuptake of these neurotransmitters. This results in elevated levels of dopamine, norepinephrine, and serotonin in the synaptic cleft, enhancing neurotransmission and producing stimulant effects.

Comparison with Similar Compounds

Similar Compounds

    Amphetamine: Shares a similar structure but lacks the chiral center.

    Methamphetamine: Similar structure with an additional methyl group on the nitrogen atom.

    Phenethylamine: The parent compound with a simpler structure.

Uniqueness

(S)-2-Methyl-1-phenylpropan-1-amine hydrochloride is unique due to its chiral nature, which imparts specific pharmacological properties. The (S)-enantiomer is known to be more potent in its stimulant effects compared to the ®-enantiomer, making it a valuable compound in both research and therapeutic applications.

Properties

IUPAC Name

(1S)-2-methyl-1-phenylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N.ClH/c1-8(2)10(11)9-6-4-3-5-7-9;/h3-8,10H,11H2,1-2H3;1H/t10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZDSYIZUCSUNKJ-PPHPATTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20679636
Record name (1S)-2-Methyl-1-phenylpropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68906-27-4
Record name Benzenemethanamine, α-(1-methylethyl)-, hydrochloride (1:1), (αS)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68906-27-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1S)-2-Methyl-1-phenylpropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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